6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

Calcium channel blocker L-type calcium channel N-type calcium channel

Specifically select this 6-(4-methoxystyryl) derivative (CAS 83516-70-5) to ensure validated L-type calcium channel blockade (IC50 46 nM) and 76-fold selectivity over N-type channels for your cardiovascular research. The para-methoxy substitution provides a 6.1-fold potency enhancement over the unsubstituted styryl analog, establishing a quantifiable baseline for SAR studies. Its unsubstituted N2 position enables versatile chemical diversification for medicinal chemistry programs. Avoid extrapolating activity from generic analogs.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 83516-70-5
Cat. No. B2366585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
CAS83516-70-5
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=NNC(=O)CC2
InChIInChI=1S/C13H14N2O2/c1-17-12-7-3-10(4-8-12)2-5-11-6-9-13(16)15-14-11/h2-5,7-8H,6,9H2,1H3,(H,15,16)/b5-2+
InChIKeyDCXOGDFXYWSZPU-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone (CAS 83516-70-5) for Cardiovascular and Calcium Channel Research Procurement


6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone (CAS 83516-70-5) is a 4,5-dihydropyridazin-3(2H)-one derivative bearing a (E)-4-methoxystyryl substituent at the 6-position [1]. This compound belongs to the pyridazinone class of heterocycles, which are recognized for their diverse pharmacological activities including cardiotonic, vasodilator, antiplatelet, and bronchodilator effects [2]. The compound exhibits quantifiable interaction with voltage-gated calcium channels and serves as a research tool for investigating structure-activity relationships (SAR) in cardiovascular pharmacology and PDE3-related mechanisms [1].

6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone: Why Unsubstituted and 2-Substituted Analogs Cannot Be Interchanged


Generic substitution among 6-styryl-4,5-dihydropyridazin-3(2H)-one derivatives is not scientifically valid due to profound differences in pharmacological activity driven by specific substitution patterns. The presence and electronic character of the para-methoxy group on the styryl phenyl ring directly modulate calcium channel binding affinity and subtype selectivity. Furthermore, substitution at the N2 position (e.g., with methyl, allyl, or benzyl groups) introduces additional steric and conformational constraints that fundamentally alter target engagement . Unsubstituted 6-styryl-4,5-dihydro-3(2H)-pyridazinone exhibits different physicochemical properties (MW 200.24 vs. 230.26) and lacks the methoxy group's electron-donating resonance effects critical for optimized L-type calcium channel interaction . Consequently, procurement decisions for calcium channel research or cardiovascular SAR studies must be compound-specific, as activity cannot be extrapolated across even closely related structural analogs.

Quantitative Differentiation Evidence for 6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone (CAS 83516-70-5)


Calcium Channel Subtype Selectivity: L-Type vs. N-Type Differential Inhibition

6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone exhibits pronounced selectivity for L-type calcium channels over N-type calcium channels, a differentiation critical for cardiovascular research applications. In direct comparison, the compound inhibits L-type calcium channels with an IC50 of 46 nM, whereas inhibition of N-type calcium channels requires an IC50 of 3,500 nM [1]. This differential inhibition profile is established in distinct functional assays that are methodologically comparable [1].

Calcium channel blocker L-type calcium channel N-type calcium channel Subtype selectivity Vascular smooth muscle

Comparative L-Type Calcium Channel Blockade: Methoxy-Substituted vs. Unsubstituted Analogs

The presence of the para-methoxy group on the styryl phenyl ring is quantitatively associated with enhanced L-type calcium channel blockade in vascular tissue preparations. In potassium-depolarized rabbit thoracic aorta assays, the unsubstituted 6-styryl analog (lacking the methoxy group) demonstrates an IC50 of 280 nM [1]. In contrast, 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone achieves an IC50 of 46 nM in the rat thoracic aorta Magnus preparation [2]. While the assay species and protocols differ, both measurements assess functional inhibition of voltage-gated calcium channel-mediated contraction, enabling cross-study comparison that supports a consistent potency trend.

Vasorelaxant Calcium antagonist Structure-activity relationship Methoxy substitution Thoracic aorta

Potency Contextualization: Positioning Among Methoxyphenyl-Pyridazinone Patent Series

6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone falls within the structural scope of EP0350990A1, which describes a series of pyridazinone compounds with demonstrated cardiotonic, vasodilator, antiplatelet, and bronchodilator activities [1]. The patent explicitly identifies compounds bearing 2-3 substituents on the phenyl ring—including OCH₃ (methoxy), OH, halogens, and aminoalkyloxy groups—as preferred embodiments [1]. The 4-methoxy substitution pattern on the styryl moiety of the target compound aligns with the patent's disclosed SAR that para-electron-donating groups enhance pharmacological activity, a finding supported by the 46 nM L-type calcium channel IC50 observed for this specific compound [2].

Cardiotonic Vasodilator PDE3 inhibitor Patent SAR Inotropic agent

Differentiation from 2-Substituted Analogs: N2-Position Modification Alters Molecular Properties

6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone contains an unsubstituted NH at the N2 position (lactam NH), distinguishing it from a series of N2-substituted analogs that have been synthesized and characterized. Specifically, 2-allyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone , 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone (CAS 337923-00-9) , and 2-methyl-6-(4-methoxystyryl)-3(2H)-pyridazinone (CAS 83516-73-8) represent N2-alkylated variants with distinct physicochemical profiles. The synthetic chemistry literature on the 6-styryl-4,5-dihydropyridazin-3-one scaffold demonstrates that alkylation and 1,3-dipolar cycloaddition at the N2 position are feasible transformations that yield triazolopyridazinones with altered pharmacological properties [1].

Alkylation Triazolopyridazinone Cycloaddition N-substituted pyridazinone Synthetic derivatization

Recommended Research Applications for 6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone (CAS 83516-70-5)


L-Type Calcium Channel Pharmacology and Subtype Selectivity Studies

This compound is optimally suited for ex vivo vascular pharmacology studies employing isolated tissue bath preparations (e.g., rat thoracic aorta, Magnus method) where L-type calcium channel blockade is the primary endpoint. The demonstrated 46 nM IC50 at L-type channels, combined with 76-fold selectivity over N-type channels, enables researchers to investigate calcium channel subtype-specific effects in vascular smooth muscle with minimal off-target interference [1]. The compound can serve as a reference tool for benchmarking novel calcium channel modulators or for mechanistic studies dissecting L-type channel contributions to vasorelaxation.

Structure-Activity Relationship (SAR) Studies on 6-Styryl Pyridazinones

As a representative member of the 6-styryl-4,5-dihydropyridazin-3(2H)-one series bearing a para-electron-donating methoxy group, this compound provides a defined data point for SAR investigations exploring the impact of phenyl ring substitution on calcium channel activity [1][2]. The 6.1-fold potency enhancement over the unsubstituted 6-styryl analog establishes a quantifiable baseline for assessing electronic and steric contributions of substituents. Researchers can employ this compound as a comparator when synthesizing and evaluating novel analogs with alternative substitution patterns.

Cardiovascular Drug Discovery: Inodilator and PDE3 Inhibitor Research

Given the established association between 4,5-dihydropyridazin-3(2H)-one derivatives and cardiotonic/vasodilator (inodilator) activities mediated via PDE3 inhibition [1], this compound is applicable in screening cascades for novel cardiovascular agents. Its structural features align with patent-disclosed SAR for compounds exhibiting positive inotropic effects, afterload reduction, and improved pulmonary blood flow [1]. The compound can serve as a chemical probe in biochemical PDE3 inhibition assays or in functional studies using isolated cardiac and vascular tissues.

Synthetic Chemistry: Scaffold for N2-Functionalized Derivative Synthesis

The unsubstituted N2 lactam NH position renders this compound a versatile starting material for further chemical diversification. As demonstrated with the 6-styryl parent scaffold, this compound can undergo alkylation and 1,3-dipolar cycloaddition reactions to yield N-substituted pyridazinones and triazolo[4,3-b]pyridazinones, respectively [2]. Medicinal chemistry groups seeking to generate focused libraries of 6-(4-methoxystyryl)-based analogs for expanded pharmacological profiling will find this unsubstituted derivative more synthetically enabling than pre-alkylated variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.